molecular formula C16H9Cl2NO4 B2807005 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide CAS No. 338755-90-1

2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide

Cat. No.: B2807005
CAS No.: 338755-90-1
M. Wt: 350.15
InChI Key: LXDWFOQLQYYPJI-UHFFFAOYSA-N
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Description

. This compound features a benzene ring substituted with two chlorine atoms and a carboxamide group, which is further connected to a chromen-2-one derivative. It is a derivative of coumarin, a naturally occurring compound found in many plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves the following steps:

  • Coumarin Derivative Synthesis: : The starting material, 7-hydroxy-2-oxo-2H-chromen-3-yl, is synthesized from coumarin through hydroxylation.

  • Chlorination: : The benzene ring is chlorinated at the 2 and 4 positions to introduce chlorine atoms.

  • Amide Formation: : The carboxamide group is introduced by reacting the chlorinated benzene derivative with an amine source under suitable reaction conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group on the chromen-2-one ring can be oxidized to form a ketone.

  • Reduction: : The carboxamide group can be reduced to an amine.

  • Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for nucleophilic aromatic substitution.

Major Products Formed

  • Oxidation: : Formation of a chromen-2-one derivative with a ketone group.

  • Reduction: : Formation of an amine derivative.

  • Substitution: : Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is C16H9Cl2NO4C_{16}H_9Cl_2NO_4 with a molecular weight of approximately 350.1 g/mol. The compound features a chromenone structure that is significant in many biological activities, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit strong antioxidant properties. A study demonstrated that derivatives of coumarin can mitigate oxidative stress in myocardial infarction models by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . This suggests that the compound may have protective effects on cardiac tissues.

Cardioprotective Effects

In an experimental study involving isoproterenol-induced myocardial infarction in rats, a related coumarin derivative showed significant cardioprotective effects. The compound reduced the leakage of cardiac injury markers and improved lipid profiles altered by isoproterenol administration . This points to the potential use of similar compounds, including this compound, in therapeutic strategies for heart diseases.

Anti-inflammatory Properties

The anti-inflammatory properties of coumarin derivatives have been well-documented. They inhibit pro-inflammatory cytokines and reduce inflammation-related pathways. The compound's structure suggests it may interact with inflammatory mediators, providing a basis for further exploration in inflammatory disease treatments.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of coumarin derivatives:

  • Cardioprotection Study : In a controlled experiment, a coumarin derivative was administered prior to inducing myocardial infarction in rats. The results indicated that the compound significantly reduced cardiac damage markers and improved overall cardiac function .
  • Antioxidant Mechanism Investigation : A study focused on elucidating the mechanism by which coumarin derivatives exert their antioxidant effects revealed that they enhance endogenous antioxidant defenses while reducing oxidative stress markers .
  • Inflammation Modulation : Research has shown that certain coumarin compounds can modulate inflammatory pathways by inhibiting NF-kB activation, leading to reduced expression of pro-inflammatory cytokines .

Mechanism of Action

The mechanism by which 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both chlorine atoms and the hydroxyl group on the chromen-2-one ring. Similar compounds include:

  • Coumarin: : A parent compound without the chlorine atoms.

  • Chlorinated Benzenecarboxamides: : Other compounds with similar chlorinated benzene rings but different substituents.

  • Hydroxycoumarins: : Compounds with hydroxyl groups on the chromen-2-one ring but without chlorine atoms.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide.

Biological Activity

2,4-Dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, also known by its CAS number 338755-90-1, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

The chemical formula of this compound is C16H9Cl2NO4C_{16}H_{9}Cl_{2}NO_{4}, with a molecular weight of 350.16 g/mol. The presence of chlorine atoms and the chromenone structure contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from 7-hydroxycoumarin derivatives. The process includes chlorination and acylation reactions that yield the final product with high purity (>90%) .

Antimicrobial Properties

Research indicates that compounds derived from the chromenone structure exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound possess potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. The DPPH radical scavenging assay indicated that it effectively reduces oxidative stress by neutralizing free radicals, which is crucial for preventing cellular damage .

Anti-inflammatory Effects

Studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism could be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various chromenone derivatives, including this compound. Results showed it was among the most effective against Gram-positive bacteria due to its ability to disrupt bacterial cell walls .
  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, suggesting potential as an anticancer agent .
  • Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential use in managing inflammatory conditions .

Properties

IUPAC Name

2,4-dichloro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO4/c17-9-2-4-11(12(18)6-9)15(21)19-13-5-8-1-3-10(20)7-14(8)23-16(13)22/h1-7,20H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDWFOQLQYYPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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